N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE: is a complex organic compound that features a pyridazine ring substituted with a methoxyphenyl group, an ethyl linker, and a trifluoromethylbenzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution with Methoxyphenyl Group: The pyridazine core is then functionalized with a methoxyphenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Attachment of the Ethyl Linker: The ethyl linker is introduced via an alkylation reaction.
Formation of the Sulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the sulfonamide group.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its sulfonamide moiety, which is known to interact with biological targets.
Medicine
Medicinally, the compound has potential as a lead compound for the development of new drugs. Its structure suggests it could be explored for anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-METHYLBENZENE-1-SULFONAMIDE
- N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-CHLOROBENZENE-1-SULFONAMIDE
Uniqueness
Compared to similar compounds, N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic properties and enhances the compound’s stability and binding affinity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C20H18F3N3O4S |
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Molecular Weight |
453.4 g/mol |
IUPAC Name |
N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H18F3N3O4S/c1-29-16-6-2-14(3-7-16)18-10-11-19(26-25-18)30-13-12-24-31(27,28)17-8-4-15(5-9-17)20(21,22)23/h2-11,24H,12-13H2,1H3 |
InChI Key |
DJZMUKJZLDUWOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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